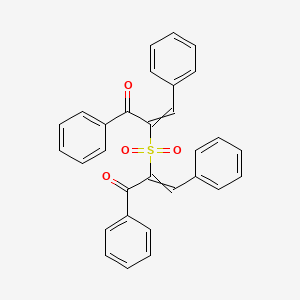
2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is a compound belonging to the class of chalcones, which are α,β-unsaturated ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenone and benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction conditions include maintaining a cold environment to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Thiobis(1,3-diphenylprop-2-en-1-one)
- 2,2’-Sulfonylbis(3-(p-chlorophenyl)-1-phenylprop-2-en-1-one)
- 1,3-Diphenylprop-2-en-1-one (Chalcone)
Uniqueness
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is unique due to its sulfonyl group, which imparts distinct chemical and biological properties compared to its thiobis and unsubstituted counterparts. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
218166-92-8 |
|---|---|
Molekularformel |
C30H22O4S |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-(3-oxo-1,3-diphenylprop-1-en-2-yl)sulfonyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C30H22O4S/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)35(33,34)28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-22H |
InChI-Schlüssel |
ZEAUXRARYPZXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)S(=O)(=O)C(=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


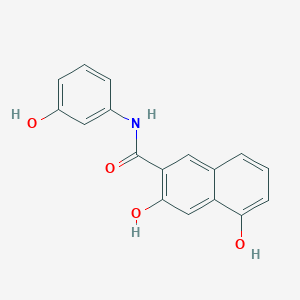
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)
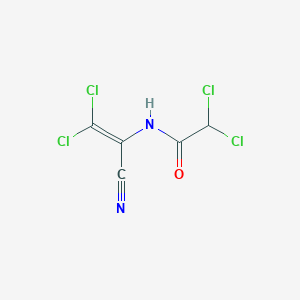
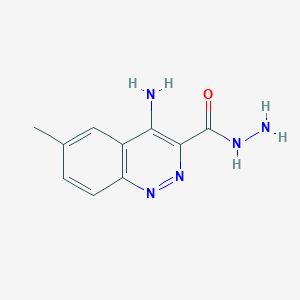
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)
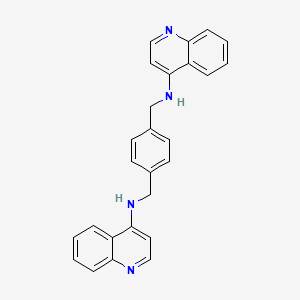
![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)
